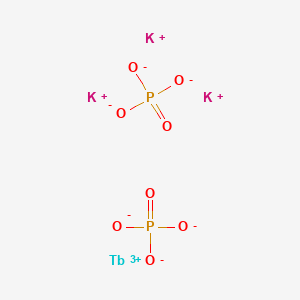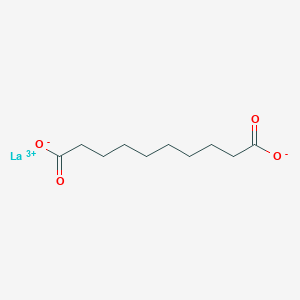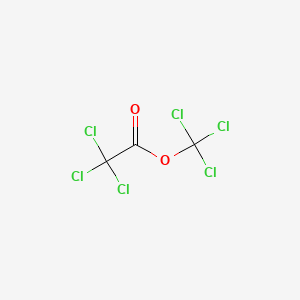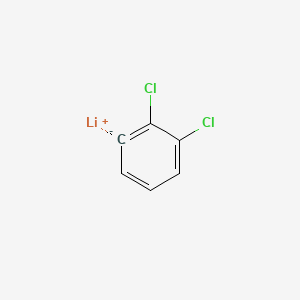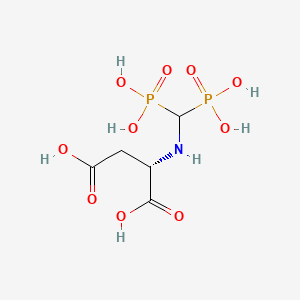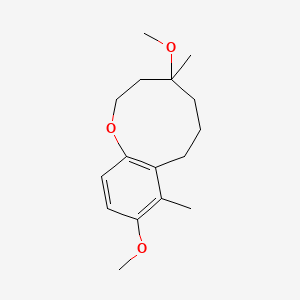![molecular formula C14H15N5O6 B12645205 5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a nitrophenoxy group, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-2,4-dioxo-1H-pyrimidine-6-carboxamide with 3-(2-nitrophenoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenoxy group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The amino group and the nitrophenoxy group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
5-amino-2,4-dioxo-1H-pyrimidine-6-carboxamide: Lacks the nitrophenoxy group, resulting in different chemical properties and reactivity.
3-(2-nitrophenoxy)propylamine: Lacks the pyrimidine ring, affecting its biological activity and applications.
Uniqueness: The presence of both the nitrophenoxy group and the pyrimidine ring in 5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide makes it a versatile compound with unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H15N5O6 |
|---|---|
分子量 |
349.30 g/mol |
IUPAC名 |
5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H15N5O6/c15-10-11(17-14(22)18-12(10)20)13(21)16-6-3-7-25-9-5-2-1-4-8(9)19(23)24/h1-2,4-5H,3,6-7,15H2,(H,16,21)(H2,17,18,20,22) |
InChIキー |
BIKMCVHPTHYOAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



